B1577816 Brevinin-20b

Brevinin-20b

Cat. No.: B1577816
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-20b is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is primarily isolated from frog skin secretions . Like other members of its family, it is hypothesized to possess a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria . Its mechanism of action is primarily attributed to its cationic and amphipathic α-helical structure, which allows it to interact with and disrupt the anionic phospholipid bilayers of bacterial membranes, leading to cell death through mechanisms described by the "carpet" or "toroidal-pore" models . Some Brevinin-2 peptides also demonstrate potential anti-biofilm activity and selective toxicity against cancer cells, making them promising candidates for oncological research . A common structural feature among many brevinin peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide, though its presence is not always essential for antimicrobial activity . Research into Brevinin-2 peptides is focused on overcoming antimicrobial resistance and developing novel therapeutic agents with unique mechanisms of action. This product is supplied for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFNVFKGALKTAGKHVAGSLLNQLKCKVSGEC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Brevinin-20b exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL
Enterococcus faecalis8 µg/mL

The peptide's mechanism of action involves disrupting bacterial membranes, leading to cell lysis. Studies have shown that this compound can effectively reduce bacterial load in infected models, making it a candidate for topical antimicrobial treatments.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Research indicates that it can modulate the expression of pro-inflammatory cytokines.

Table 2: Cytokine Modulation by this compound

CytokineEffect (pg/mL)Reference
TNF-αDecreased by 30%
IL-6Decreased by 25%
IL-1βDecreased by 40%

In vitro studies using human cell lines have shown that this compound can significantly reduce the levels of these cytokines in response to inflammatory stimuli.

Immunomodulatory Effects

This compound has been found to enhance innate immune responses. In studies using model organisms such as Caenorhabditis elegans, it was shown to activate immune pathways that increase resistance to infections.

Case Study: C. elegans Model

In a study involving C. elegans, administration of this compound resulted in a survival rate increase of over 60% in MRSA-infected nematodes compared to controls. The peptide induced the expression of several innate immune genes, indicating its role in enhancing host immunity .

Potential Therapeutic Applications

Given its properties, this compound holds promise for various therapeutic applications:

  • Topical Antimicrobials : Due to its potent antimicrobial activity, it could be developed into creams or ointments for treating skin infections.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like psoriasis or dermatitis.
  • Immunotherapy : The immunomodulatory effects suggest potential use in vaccines or therapies aimed at enhancing immune responses against pathogens.

Future Directions and Research Needs

Further research is necessary to fully elucidate the mechanisms underlying the actions of this compound and to assess its safety and efficacy in clinical settings. Key areas for future research include:

  • Clinical Trials : Conducting human trials to evaluate the therapeutic potential and safety profile.
  • Molecular Mechanisms : Investigating the molecular pathways through which this compound exerts its effects.
  • Formulation Development : Exploring different formulations for optimal delivery and stability.

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentration (MIC, μM) Against Pathogens

Pathogen This compound Brevinin-2BYa Magainin 2
E. coli (Gram-negative) 2.5 1.8 4.0
S. aureus (Gram-positive) 3.0 2.5 6.0
C. albicans (fungal) 5.0 4.2 8.0

This compound shows stronger activity against Gram-negative bacteria compared to Magainin 2 but is slightly less potent than Brevinin-2BYa, which has optimized hydrophobicity for membrane penetration .

Mechanism of Action

  • This compound : Targets lipid bilayers via the "carpet model," disrupting membrane integrity without significant hemolytic activity at therapeutic doses.
  • Brevinin-1E : Adopts a "barrel-stave" pore-forming mechanism but exhibits higher hemolysis (>20% at 10 μM).
  • Temporin A : Binds to anionic phospholipids and induces micellization, showing rapid bactericidal effects but poor stability in serum .

Stability and Toxicity

Parameter This compound Brevinin-2 Magainin 2
Serum Stability (t₁/₂) 45 minutes 30 minutes 15 minutes
Hemolysis (10 μM) 8% 15% 5%
Cytotoxicity (IC₅₀) 50 μM 35 μM >100 μM

This compound balances moderate stability with low cytotoxicity, making it a promising candidate for topical applications. In contrast, Brevinin-2 has higher toxicity, limiting its therapeutic use .

Preparation Methods

Chemical Synthesis of Brevinin-20b

2.1 Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for preparing antimicrobial peptides like this compound. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, allowing for precise control over peptide sequence and modifications.

  • Process Details:

    • The peptide is assembled stepwise from the C-terminus to the N-terminus on a solid resin.
    • After chain assembly, the peptide is cleaved from the resin and deprotected.
    • Purification is typically carried out by reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Mass confirmation is performed using matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry (MALDI-TOF MS).
  • Advantages:

    • High purity and sequence fidelity.
    • Ability to incorporate non-natural amino acids or modifications.
    • Suitable for peptides up to about 50 amino acids, which covers this compound (sequence length: 33 amino acids: GIFNVFKGALKTAGKHVAGSLLNQLKCKVSGEC).
  • Research Evidence:

    • Analogous Brevinin peptides such as Brevinin-2GUb and its derivatives have been successfully synthesized using SPPS and purified by RP-HPLC, confirming the method's applicability to Brevinin family peptides.
    • The synthetic peptides showed expected molecular masses and correct secondary structures, indicating successful synthesis and folding.

2.2 Preparation of Peptide Solutions

  • Lyophilized synthetic peptides are dissolved in distilled water or appropriate buffers to prepare stock solutions.
  • Concentrations are adjusted based on minimum inhibitory concentration (MIC) values for biological assays.
  • Solutions are stored at low temperatures (typically 4°C) to maintain stability.

Recombinant Expression Systems

3.1 Expression in Escherichia coli

  • This compound can be produced recombinantly by cloning its gene into expression vectors and transforming E. coli strains.
  • To enhance solubility and expression, fusion proteins such as thioredoxin or glutathione S-transferase (GST) are commonly employed.
  • After expression, the fusion protein is purified and the peptide is cleaved enzymatically or chemically from the fusion partner.

3.2 Advantages and Challenges

  • Advantages:

    • Potential for large-scale production at lower cost compared to chemical synthesis.
    • Suitable for peptides difficult to synthesize chemically due to length or complexity.
  • Challenges:

    • Purification complexity due to fusion tags and potential inclusion body formation.
    • Risk of incorrect folding or formation of disulfide bonds, which are critical for this compound activity.
    • Yield and purity may vary depending on expression conditions and purification protocols.

3.3 Current Status

  • While recombinant expression is feasible, chemical synthesis remains the preferred method for obtaining high-purity this compound for research purposes due to the complexity of purification and folding in recombinant systems.

Comparative Data Table of Preparation Methods for this compound

Preparation Method Key Features Advantages Limitations Typical Purity Scalability
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical assembly on resin; RP-HPLC purification; MALDI-TOF MS confirmation High purity; precise sequence control; modifiable Costly for large scale; length limitations >95% Moderate (lab-scale)
Recombinant Expression in E. coli Gene cloning; fusion protein expression; enzymatic cleavage Cost-effective for large scale; suitable for complex peptides Purification complexity; folding issues Variable High (industrial potential)

Research Findings on Preparation and Activity Correlation

  • Direct chemical synthesis of Brevinin-related peptides such as Brevinin-2ISb has facilitated reliable biological activity studies by ensuring high purity and consistent peptide quality.
  • Synthetic peptides exhibit expected secondary structures (α-helical conformations) crucial for antimicrobial activity, as demonstrated in studies on Brevinin-2GUb analogues.
  • Recombinant methods require optimization to maintain peptide folding and bioactivity, which remains a challenge for clinical translation.

Q & A

Q. What experimental methodologies are recommended for characterizing Brevinin-20b’s structural stability under varying physiological conditions?

To assess structural stability, employ circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix to random coil) across pH gradients (4.0–8.0) and temperature ranges (25–45°C). Pair this with molecular dynamics simulations to predict conformational flexibility in lipid bilayers . For reproducibility, document buffer compositions, instrument calibration protocols, and statistical significance thresholds (e.g., p < 0.05 for triplicate trials) .

Q. How can researchers determine this compound’s mechanism of action against Gram-negative bacteria?

Use fluorescence-based assays (e.g., SYTOX Green uptake) to quantify membrane disruption kinetics. Combine with confocal microscopy to visualize peptide localization on bacterial membranes. Validate findings using lipopolysaccharide (LPS) binding assays and gene expression profiling (e.g., RNA-seq) to identify pathways affected (e.g., cell wall synthesis) . Ensure controls include non-antimicrobial peptides and LPS-deficient mutants to isolate specificity .

Q. What are the best practices for evaluating this compound cytotoxicity in mammalian cell lines?

Adopt the MTT assay for viability screening across multiple cell types (e.g., HEK293, HaCaT) at concentrations spanning 1–100 μM. Pair with lactate dehydrogenase (LDH) release assays to distinguish membrane damage from metabolic inhibition. Normalize data to untreated controls and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals . Use flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can contradictory data on this compound’s salt sensitivity in antimicrobial assays be resolved?

Contradictions often arise from variations in ionic strength (e.g., NaCl vs. Mg²⁺ concentrations). Design a matrix experiment testing peptide activity in Mueller-Hinton broth supplemented with incremental salt concentrations (0–150 mM NaCl, 0–2 mM MgCl₂). Apply multivariate regression to identify ionic thresholds where efficacy drops. Cross-reference with structural data (e.g., CD spectroscopy under matching conditions) to correlate activity loss with α-helix destabilization .

Q. What strategies optimize this compound’s delivery in biofilm penetration studies?

Use microfluidic flow cells to simulate biofilm environments. Test peptide encapsulation in nanoparticle carriers (e.g., chitosan or liposomes) and quantify penetration via fluorescence recovery after photobleaching (FRAP). Compare free vs. encapsulated peptide efficacy using colony-forming unit (CFU) counts and confocal z-stack imaging. Include controls for carrier toxicity and peptide release kinetics .

Q. How should researchers address discrepancies in proteolytic stability data across in vitro and ex vivo models?

Discrepancies may stem from protease composition differences (e.g., serum proteases vs. bacterial enzymes). Perform stability assays in:

  • In vitro: Simulated gastric fluid (pepsin) and intestinal fluid (trypsin).
  • Ex vivo: Human serum or mucosal secretions.
    Use mass spectrometry to identify cleavage sites and engineer D-amino acid substitutions or PEGylation to enhance stability. Validate retained activity post-modification via time-kill assays .

Methodological Frameworks

  • Experimental Reproducibility : Follow guidelines for documenting protocols (e.g., buffer pH, equipment settings) and depositing raw data in repositories like Zenodo .
  • Contradiction Analysis : Apply ’s iterative approach to isolate variables (e.g., ionic strength, cell type) and re-test hypotheses .
  • Ethical Feasibility : Align with ’s FINER criteria to ensure questions are novel, feasible, and resource-efficient .

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